Enhanced Isoform Selectivity Over A-803467: Minimizing Off-Target Confounds
PF-06305591 dihydrate exhibits a >2,000-fold selectivity window against human Nav1.2, Nav1.5, Nav1.7, and Kv1.5 (IC50 = 30,000 nM for each) relative to its primary target Nav1.8 (IC50 = 15 nM) [1]. In contrast, the widely used tool compound A-803467 demonstrates only >100-fold selectivity against these isoforms (IC50 ≥1,000 nM) [2]. This 20× larger selectivity margin directly translates to reduced confounding effects from cardiac Nav1.5 inhibition and off-target potassium channel modulation, critical for accurate interpretation of in vivo pain phenotypes.
| Evidence Dimension | Selectivity ratio vs. human Nav1.5, Nav1.7, Nav1.2, Kv1.5 |
|---|---|
| Target Compound Data | IC50 > 30,000 nM for all tested isoforms |
| Comparator Or Baseline | A-803467: IC50 ≥ 1,000 nM for Nav1.5, Nav1.7, Nav1.2 |
| Quantified Difference | PF-06305591 exhibits >2,000-fold selectivity; A-803467 >100-fold. PF-06305591 provides ~20× greater selectivity margin. |
| Conditions | Recombinant human sodium channel isoforms expressed in mammalian cell lines; voltage-clamp electrophysiology. |
Why This Matters
Greater selectivity reduces the risk of false positives or misinterpretation of target-specific effects in complex biological systems, directly impacting the reliability of target validation studies.
- [1] BindingDB. BDBM50507839 (PF-06305591) IC50 Data for Nav1.2, Nav1.5, Nav1.7, Kv1.5. Accessed via BindingDB.org. View Source
- [2] Jarvis MF, et al. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proc Natl Acad Sci U S A. 2007 May 15;104(20):8520-5. View Source
